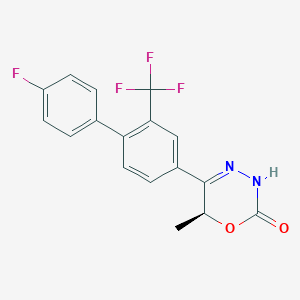
XC4ZA6Osy6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY 2666605 is a selective and potent molecular glue, part of a family of small molecules known as velcrins. It induces complex formation between phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12), leading to cancer cell death. This compound was co-developed by the Broad Institute and Bayer Pharmaceuticals and has shown promising preclinical results in various cancer models .
Preparation Methods
The synthetic routes and reaction conditions for BAY 2666605 are not explicitly detailed in the available literature. it is known that the precursor to BAY 2666605, DNMDP, was discovered through a phenotypic screen of genomically annotated cancer cell lines . The industrial production methods for BAY 2666605 likely involve complex organic synthesis techniques, but specific details are not provided in the sources.
Chemical Reactions Analysis
BAY 2666605 primarily functions by inducing the formation of a complex between PDE3A and SLFN12. This complex formation is a unique type of reaction that does not fall into traditional categories like oxidation, reduction, or substitution. The major product of this reaction is the PDE3A-SLFN12 complex, which leads to cancer cell death .
Scientific Research Applications
BAY 2666605 has significant potential in cancer therapy. It has shown cytotoxic effects in vitro with nanomolar potency and has demonstrated tumor regression in biomarker-positive melanoma models, including patient-derived xenografts (PDX) models . The compound has excellent brain penetration, making it a promising candidate for treating glioblastoma. Additionally, BAY 2666605 inhibits tumor growth in PDX models of sarcoma and ovarian cancer .
Mechanism of Action
BAY 2666605 triggers the formation of a complex between PDE3A and SLFN12. This complex drives cancer cells into apoptosis, a form of programmed cell death. The complex is only formed in cancers that contain both proteins. The binding of PDE3A stimulates the RNase activity of SLFN12, resulting in the cleavage of specific substrates and subsequent cancer cell death .
Comparison with Similar Compounds
BAY 2666605 belongs to the velcrin class of compounds, which are small molecules that induce complex formation between PDE3A and SLFN12. Similar compounds include DNMDP, the precursor to BAY 2666605 . Velcrins differ from traditional targeted therapies as they kill cancer cells by a gain-of-function mechanism dependent on the RNase activity of SLFN12 .
Biological Activity
Overview of Biological Activity in Compounds
Biological activity refers to the effects a compound has on living organisms, particularly at the cellular or molecular level. This can include interactions with enzymes, receptors, or other biomolecules that lead to physiological changes.
Key Areas of Biological Activity
- Anticancer Activity : Many compounds are evaluated for their ability to inhibit cancer cell proliferation. This is typically measured using IC50 values, which indicate the concentration required to inhibit 50% of cell viability. For example, compounds with triazine cores have shown significant anticancer properties in various studies, with IC50 values ranging from nanomolar to micromolar concentrations against different cancer cell lines .
- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes, which can be crucial in regulating metabolic pathways. For instance, some derivatives have demonstrated potent inhibition against enzymes like dihydrofolate reductase (DHFR), which is essential in DNA synthesis and repair .
- Signal Transduction Pathways : Compounds can modulate signaling pathways involved in cell growth and survival. For example, inhibitors targeting the PI3K/mTOR pathway have been shown to affect cancer cell growth and metabolism significantly .
- Antimicrobial Activity : Certain compounds exhibit antibacterial or antifungal properties by disrupting microbial cell functions or inhibiting key metabolic processes.
Case Studies and Research Findings
While specific case studies for XC4ZA6Osy6 are unavailable, similar compounds have been studied extensively:
- Triazine Derivatives : Recent research has highlighted various triazine derivatives that exhibit promising anticancer activity across multiple cell lines. For instance, one study reported derivatives with IC50 values as low as 0.20 μM against A549 lung cancer cells .
- In Vivo Studies : In vivo studies are crucial for assessing the therapeutic potential of compounds. For example, some compounds have been tested in animal models where they demonstrated significant tumor growth inhibition without notable toxicity, indicating a favorable safety profile .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazine Derivative 1 | A549 (Lung) | 0.20 | PI3K/mTOR inhibition |
| Triazine Derivative 2 | MCF-7 (Breast) | 1.25 | DHFR inhibition |
| Triazine Derivative 3 | HeLa (Cervical) | 1.03 | Cell cycle arrest |
Properties
CAS No. |
2275774-60-0 |
|---|---|
Molecular Formula |
C17H12F4N2O2 |
Molecular Weight |
352.28 g/mol |
IUPAC Name |
(6S)-5-[4-(4-fluorophenyl)-3-(trifluoromethyl)phenyl]-6-methyl-3,6-dihydro-1,3,4-oxadiazin-2-one |
InChI |
InChI=1S/C17H12F4N2O2/c1-9-15(22-23-16(24)25-9)11-4-7-13(14(8-11)17(19,20)21)10-2-5-12(18)6-3-10/h2-9H,1H3,(H,23,24)/t9-/m0/s1 |
InChI Key |
JNTJTCXFIXNXDV-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1C(=NNC(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)F)C(F)(F)F |
Canonical SMILES |
CC1C(=NNC(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















